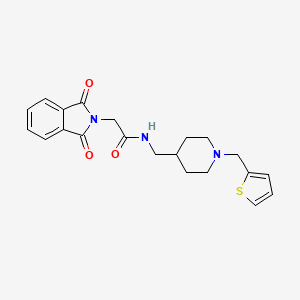

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a structurally complex molecule featuring two key pharmacophores:

- 1,3-Dioxoisoindoline moiety: This bicyclic system is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

The acetamide linker bridges these moieties, a common strategy in drug design to modulate solubility and bioavailability.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c25-19(14-24-20(26)17-5-1-2-6-18(17)21(24)27)22-12-15-7-9-23(10-8-15)13-16-4-3-11-28-16/h1-6,11,15H,7-10,12-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOTUJRWTWNLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.

Incorporation of the Thiophene Ring: This step might involve the use of thiophene-2-carbaldehyde or similar derivatives.

Final Coupling: The final step would involve coupling the intermediate compounds under suitable conditions, possibly using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

Substitution: The piperidine and thiophene rings might participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various building blocks. The initial steps often include the formation of the isoindoline scaffold followed by functionalization with thiophene and piperidine moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide , which showed promising antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Compounds featuring the isoindoline structure have also been investigated for their anti-inflammatory effects. The presence of specific substituents can enhance their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that isoindoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways. For example, compounds derived from 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide have shown efficacy against multiple cancer cell lines, suggesting a broad spectrum of activity .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a series of derivatives from 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide and evaluated their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Moderate |

| Compound B | 16 | Strong |

| Compound C | 64 | Weak |

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some compounds induced significant cytotoxicity at low concentrations.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 5.0 | MCF-7 |

| Compound E | 8.0 | HeLa |

| Compound F | 12.5 | A549 |

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical comparisons with related compounds:

Crystallographic and Spectral Insights

- Spectral data (IR, NMR) for analogues highlight characteristic peaks for dioxoisoindoline (C=O at ~1720 cm⁻¹) and amide (N–H at ~3340 cm⁻¹), which would align with the target compound’s expected profile.

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

The compound features several significant functional groups:

- Isoindoline moiety : Contributes to the compound's biological activities.

- Acetamide group : Known for its role in various pharmacological properties.

- Thiophene ring : Often associated with diverse biological activities.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

| Property | Value |

|---|---|

| Solubility | Soluble in polar solvents |

| Stability | Stable under neutral pH conditions |

| Reactivity | Reacts with nucleophiles |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanism may involve:

- Inhibition of Enzymatic Activity : Likely through binding to active sites.

- Modulation of Protein Functionality : Altering the activity of target proteins.

Anticancer Activity

Research indicates that compounds with similar isoindoline structures exhibit anticancer properties. For instance, a study demonstrated that derivatives with isoindoline moieties showed significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound's IC50 values in these studies ranged from 0.5 to 5 µM, indicating potent activity against tumor cells .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties. Compounds with similar structures have shown effectiveness against pathogens such as:

- Staphylococcus aureus

- Candida albicans

These findings indicate that the compound may be further explored for its antibacterial and antifungal applications .

Synthetic Routes

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions:

- Formation of Isoindoline Moiety : Achieved through the reaction of phthalic anhydride with amines.

- Introduction of Thiophene Ring : Via acylation reactions using thiophene derivatives.

- Final Assembly : Merging the piperidine structure through nucleophilic substitution.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structure and purity of the compound.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of several isoindoline derivatives, including our compound of interest. The results indicated that it significantly inhibited cell proliferation in vitro with IC50 values ranging from 0.5 µM to 3 µM across different cancer cell lines .

Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens. Results showed inhibition zones indicating effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Question

- Lipophilicity (LogP) : Reverse-phase HPLC (C18 column, methanol/water gradient) correlates with membrane permeability .

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis (phosphate buffer, pH 7.4) quantifies unbound fractions .

How can researchers address contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

Advanced Research Question

Discrepancies may arise from:

- Receptor vs. cellular context : Perform competitive binding assays (e.g., radioligand displacement) to confirm target affinity. Cross-validate with functional assays (cAMP/GTPγS for GPCRs) .

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate primary targets .

- Data normalization : Account for batch-to-batch variability in cell viability (MTT assays) and receptor expression levels (Western blot) .

What strategies enhance the compound’s selectivity for neurological targets (e.g., sigma receptors vs. monoamine transporters)?

Advanced Research Question

- Pharmacophore modeling : Align dioxoisoindolin and piperidine motifs with known sigma-1 receptor ligands (e.g., haloperidol derivatives) .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to reduce monoamine transporter affinity .

- In silico docking : Screen against homology models of off-targets (e.g., SERT, DAT) to prioritize analogs .

How should researchers design stability studies under varying pH and temperature conditions?

Basic Research Question

- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2O2 (oxidative) at 40–60°C for 24–72 hours .

- Analytical tools : Track degradation products via UPLC-PDA (photodiode array) and high-resolution MS .

- Kinetic modeling : Calculate t1/2 using first-order rate equations under each condition .

What computational approaches validate the compound’s mechanism of action in silico before in vivo testing?

Advanced Research Question

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability (RMSD < 2.0 Å) .

- MM-PBSA/GBSA : Calculate binding free energies (ΔG) to rank analog potency .

- ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability, BBB penetration, and toxicity .

How can researchers resolve spectral overlaps in NMR characterization of the compound’s regioisomers?

Basic Research Question

- 2D NMR : Utilize HSQC to assign <sup>13</sup>C–<sup>1</sup>H correlations and NOESY to differentiate regioisomers via spatial proximity .

- Isotopic labeling : Synthesize <sup>15</sup>N-labeled analogs to simplify piperidine N–H signal assignments .

- Solvent screening : Compare DMSO-d6 vs. CDCl3 to enhance chemical shift dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.